

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Butyl Propionate

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Compound of Interest

Compound Name: Butyl propionate

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Audience: Researchers, scientists, and drug development professionals.

Core Principles of Butyl Propionate Fragmentation

Butyl propionate ($C_7H_{14}O_2$), an aliphatic ester with a molecular weight of approximately 130.18 g/mol, undergoes characteristic fragmentation patterns under electron ionization (EI) mass spectrometry.[1][2] The fragmentation is primarily dictated by the presence of the ester functional group and the aliphatic chains, leading to a series of cleavage and rearrangement reactions. The most prominent of these are alpha-cleavage and the McLafferty rearrangement, which give rise to a predictable set of fragment ions. Understanding these pathways is crucial for the structural elucidation and identification of **butyl propionate** in complex mixtures.

The electron ionization of **butyl propionate** begins with the removal of an electron from the molecule, typically a non-bonding electron from one of the oxygen atoms, to form a molecular ion ($M^{\bullet+}$) with a mass-to-charge ratio (m/z) corresponding to its molecular weight. While the molecular ion peak may be observed, it is often of low intensity for aliphatic esters.[3] The subsequent fragmentation of this molecular ion produces the characteristic mass spectrum.

Major Fragmentation Pathways

The principal fragmentation routes for the **butyl propionate** molecular ion are detailed below:

- **Alpha-Cleavage:** This is a common fragmentation pathway for compounds containing a heteroatom.[4] In **butyl propionate**, cleavage of the bond alpha to the carbonyl group can

occur on either the acyl or the alkoxy side.

- Loss of the Butoxy Radical ($\bullet\text{OCH}_2\text{CH}_2\text{CH}_2\text{CH}_3$): Cleavage of the C-O bond results in the formation of the stable propionyl cation ($\text{CH}_3\text{CH}_2\text{CO}^+$) at m/z 57. This is typically the base peak in the mass spectrum of **butyl propionate**, indicating its high stability.[\[3\]](#)[\[5\]](#)
- Loss of a Propyl Radical ($\bullet\text{CH}_2\text{CH}_2\text{CH}_3$): Alpha-cleavage on the butyl side of the ester, involving the loss of a propyl radical, leads to the formation of an ion at m/z 87.
- Loss of the Ethyl Group ($\bullet\text{CH}_2\text{CH}_3$): Cleavage alpha to the carbonyl on the acyl side results in the loss of an ethyl radical and the formation of a fragment ion at m/z 101.
- McLafferty Rearrangement: This is a characteristic fragmentation of carbonyl compounds that possess a hydrogen atom on the gamma-carbon of the alkyl chain.[\[6\]](#)[\[7\]](#) In **butyl propionate**, a hydrogen atom from the gamma-carbon of the butyl group is transferred to the carbonyl oxygen via a six-membered transition state. This is followed by the cleavage of the alpha-beta bond, resulting in the elimination of a neutral butene molecule (C_4H_8) and the formation of a protonated propanoic acid radical cation at m/z 74.
- Other Significant Fragments:
 - The propionyl cation (m/z 57) can further lose a molecule of carbon monoxide (CO) to form the ethyl cation (CH_3CH_2^+) at m/z 29.[\[3\]](#)[\[5\]](#)
 - Cleavage of the butyl group can lead to the formation of the butyl cation (C_4H_9^+) at m/z 57, which is isobaric with the propionyl cation, and the butenyl cation (C_4H_8^+) at m/z 56.[\[3\]](#)[\[5\]](#)
 - A fragment corresponding to the protonated propanoic acid anhydride minus a water molecule can be observed at m/z 75.[\[3\]](#)[\[5\]](#)

Quantitative Fragmentation Data

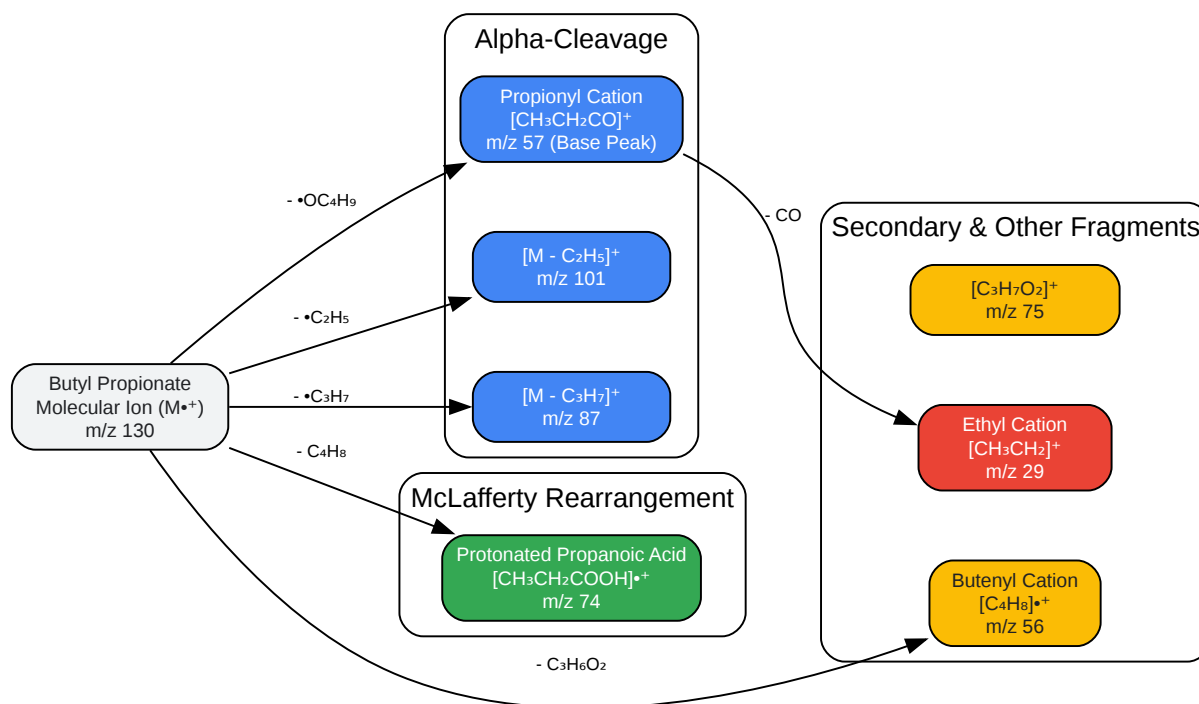
The relative abundance of the major fragment ions observed in the electron ionization mass spectrum of **butyl propionate** is summarized in the table below. The base peak, with a relative intensity of 100%, is the most abundant fragment.

m/z	Proposed Fragment Ion	Relative Abundance (%)
130	$[\text{CH}_3\text{CH}_2\text{COOCH}_2\text{CH}_2\text{CH}_2\text{CH}_3]^{\bullet+}$ (Molecular Ion)	Low / Not Observed
101	$[\text{M} - \text{CH}_2\text{CH}_3]^+$	~1.3
87	$[\text{M} - \text{CH}_2\text{CH}_2\text{CH}_3]^+$	~9.0
75	$[\text{C}_3\text{H}_7\text{O}_2]^+$	~31.3 - 36.78
74	$[\text{CH}_3\text{CH}_2\text{COOH}]^{\bullet+}$ (McLafferty Rearrangement)	~3.1
57	$[\text{CH}_3\text{CH}_2\text{CO}]^+$ (Propionyl cation) / $[\text{C}_4\text{H}_9]^+$ (Butyl cation)	100
56	$[\text{C}_4\text{H}_8]^{\bullet+}$	~35.47 - 48.87
41	$[\text{C}_3\text{H}_5]^+$ (Allyl cation)	~19.31 - 21.38
29	$[\text{CH}_3\text{CH}_2]^+$ (Ethyl cation)	~51.94 - 52.10

Data compiled from various sources.[\[3\]](#)[\[5\]](#)

Visualizing the Fragmentation Pathway

The logical flow of the major fragmentation pathways of **butyl propionate** is illustrated in the following diagram:



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Fragmentation pathway of **butyl propionate**.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following provides a generalized methodology for the analysis of a volatile liquid sample such as **butyl propionate** using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source.

1. Sample Preparation:

- Prepare a dilute solution of **butyl propionate** in a high-purity volatile solvent (e.g., dichloromethane or hexane). A typical concentration is in the range of 10-100 $\mu\text{g/mL}$.

- Transfer an aliquot of the solution into a standard GC autosampler vial and seal with a septum cap.

2. Instrumentation and Parameters:

- Gas Chromatograph (GC):
 - Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.
 - Injector Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
 - GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
 - Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 250 °C.
 - Final hold: 5 minutes at 250 °C.
- Mass Spectrometer (MS):
 - Ion Source: Electron Ionization (EI).
 - Ion Source Temperature: 230 °C.
 - Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for library matching.
 - Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).
 - Scan Range: m/z 20-200.

- Solvent Delay: A delay of 2-3 minutes is typically employed to prevent the high concentration of the solvent from entering the ion source and causing filament damage.

3. Data Acquisition and Analysis:

- Inject a small volume (e.g., 1 μ L) of the prepared sample into the GC-MS system.
- Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to **butyl propionate**.
- Process the data using the instrument's software to identify the m/z values and relative abundances of the fragment ions.
- Compare the obtained mass spectrum with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation of the compound's identity.[5]

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